Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride is an organic compound characterized by its unique structure, which includes a methoxy group attached to a tetrahydronaphthalenylmethylamine framework. Its molecular formula is CHClNO, and it has a molecular weight of 227.73 g/mol. This compound is classified under methoxyamines and is utilized in various scientific research applications due to its distinct chemical properties and potential biological activities.
The synthesis of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride involves several key steps:
The molecular structure of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride can be described as follows:
This structure contributes to its unique chemical reactivity and potential biological interactions.
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for understanding its behavior in biological systems and potential applications in medicinal chemistry.
The mechanism of action for Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets within biological systems. Although detailed studies are still needed to elucidate these interactions fully, preliminary findings suggest that this compound may bind to certain receptors and enzymes, modulating their activity and leading to various biochemical effects. This modulation could have implications for therapeutic applications.
The physical and chemical properties of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride include:
These properties are significant for determining its solubility and stability in different solvents and conditions.
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride has several scientific uses:
Retrosynthetic dissection of "Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride" reveals three strategic disconnections: (i) the C–N bond of the methoxyamine group, (ii) the amine hydrochloride salt moiety, and (iii) the tetrahydronaphthalene (THN) core. The THN scaffold is typically derived from catalytic hydrogenation of naphthalene derivatives or intramolecular Friedel-Crafts alkylation of aryl-functionalized carbonyl precursors. As demonstrated in ATP synthase inhibitor syntheses, 1-tetralone serves as a pivotal intermediate, where reductive amination introduces the aminomethyl group at the C1 position [2]. Enantioselective routes often employ chiral catalysts during ketone reduction or asymmetric hydrogenation of imine intermediates, as seen in dopamine agonist syntheses [8].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthons Generated | Key Intermediate | Complexity Considerations |
---|---|---|---|
Methoxyamine C–N bond | Chloromethoxyamine + THN-CH₂⁺ | (1-Halomethyl-THN) | Electrophile stability |
Amine hydrochloride | Free base amine + HCl | Methoxy(THN-1-ylmethyl)amine | Crystallization efficiency |
THN C1 functionalization | 1-Tetralone + NH₂CH₂OMe | 1-Aminomethyl-THN | Stereoselectivity control |
Chiral resolution remains challenging due to the benzylic stereocenter. Diastereomeric salt formation using dibenzoyl tartaric acid achieves >98% ee but sacrifices yield (∼35%), while enzymatic resolution with lipases offers moderate selectivity (ee 80–90%) [5]. Alternative asymmetric hydrogenation of exocyclic enamines using Ru-BINAP catalysts achieves higher efficiency (ee 94%, S/C ratio 1,000) [8].
The methoxyamine group (–NHOCH₃) installation employs two principal catalytic methodologies: borrowing hydrogen (BH) and reductive amination. BH catalysis utilizes methanol as both methylating agent and hydrogen donor, ideal for sustainable synthesis. Ru-based catalysts (e.g., RuCl₂(BINAP)₂·NEt₃) enable N-methylation of primary amines using methanol under mild conditions (80–100°C, 10–20 bar H₂), achieving >90% conversion with minimal over-methylation [3]. For the target compound, this strategy avoids stoichiometric methyl halides, reducing halide waste by 70% [3].
Table 2: Catalytic Methods for Methoxyamine Installation
Method | Catalyst System | Conditions | Yield (%) | Byproducts |
---|---|---|---|---|
Borrowing Hydrogen | RuCl₂(PPh₃)₃ / ligand | 100°C, 24 h, MeOH solvent | 92 | H₂O, H₂ |
Reductive Amination | NaBH₃CN, MeOH/NH₄OAc buffer | 25°C, 12 h | 85 | NH₄Cl, B(OH)₃ |
Electrophilic Amination | NH₂OCH₃, Ti(OiPr)₄ | –78°C to 25°C, THF | 78 | Ti residues |
Enantioselective synthesis of the THN chiral center leverages asymmetric hydrogenation. Ru-TolBINAP catalyzes the reduction of (Z)-enamides derived from 1-tetralone, affording (S)-1-aminomethyl-THN derivatives with 97% ee at 50°C and 50 bar H₂ pressure. Catalyst loading can be reduced to 0.05 mol% without erosion of enantioselectivity when using sterically tuned ligands like MeO-BIPHEP [8]. Methoxy group introduction prior to amine salt formation is critical to prevent O-alkylation side reactions.
Hydrochloride salt crystallization optimizes stability and purity, with solvent polarity dictating crystal habit and stoichiometry. Biphasic systems (e.g., ethyl acetate/water) afford needle-like crystals prone to solvation, while anhydrous ethereal solvents (MTBE, diethyl ether) yield dense, non-hygroscopic crystals. Protonation efficiency is monitored via in situ pH titration and FTIR spectroscopy, where the disappearance of the N–H bend (1600 cm⁻¹) and emergence of N⁺–H stretches (2400–2600 cm⁻¹) confirm complete salt formation [5].
Table 3: Solvent Systems for Hydrochloride Crystallization
Solvent System | Acid Source | Crystal Morphology | Water Content (KF, ppm) | Yield (%) |
---|---|---|---|---|
EtOAc/H₂O (3:1) | HCl (g) | Needles | 850 | 88 |
MTBE | HCl (2M in Et₂O) | Prismatic | 120 | 92 |
iPrOH/Heptane | Conc. HCl aq. | Agglomerates | 450 | 78 |
Counterion exchange resins (e.g., Amberlyst A26 Cl⁻ form) enable chloride incorporation without aqueous workup, minimizing hydrolysis of the methoxyamine group. Residual solvents like tetrahydrofuran impair crystallinity due to lattice incorporation; levels >500 ppm reduce melting point sharpness by 5–8°C [5]. Salt stoichiometry is confirmed via argentometric titration, targeting <0.5% free amine content to ensure pharmaceutical-grade purity [2].
Continuous flow reactors address three limitations of batch synthesis: (i) exothermicity during imine reduction, (ii) gas-liquid mixing in catalytic hydrogenations, and (iii) precise residence time control for hydrochloride crystallization. A typical flow setup integrates:
This system achieves 95% conversion with residence times of 8 minutes, compared to 12 hours in batch. For catalytic hydrogenation, segmented flow using supercritical CO₂ enhances H₂ dissolution, reducing catalyst loading by 40% while maintaining space-time yields of 2.5 kg·L⁻¹·h⁻¹ [9]. In-line FTIR monitoring after the amination reactor tracks imine conversion (>99%) and prevents over-reduction by dynamically adjusting H₂ pressure [4].
Table 4: Batch vs. Flow Process Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 12 h | 8 min | 90× faster |
Cooling Requirement | 500 W·kg⁻¹ | 50 W·kg⁻¹ | 90% reduction |
Catalyst Loading | 5 mol% | 0.5 mol% | 90% reduction |
Product Consistency | ±5% assay | ±0.5% assay | 10× tighter |
Scale-up studies demonstrate robust operation at 100 g/h throughput, where the coiled flow inverter reactor (CFIR) design suppresses axial dispersion during crystallization, ensuring uniform particle size distribution (D90/D10 = 1.8) [4]. Solvent switching is achieved via continuous liquid-liquid extraction, reducing processing time by 70% compared to batch distillation [9].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: